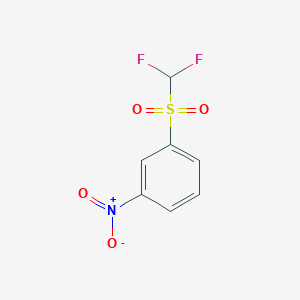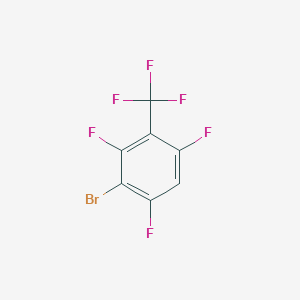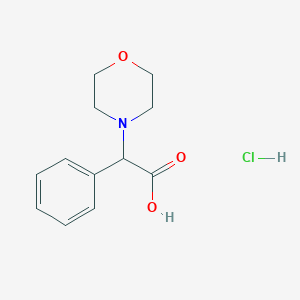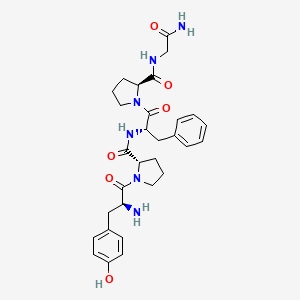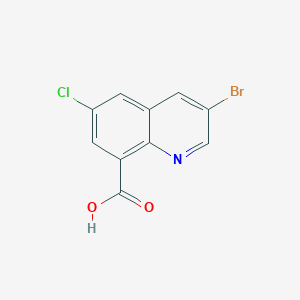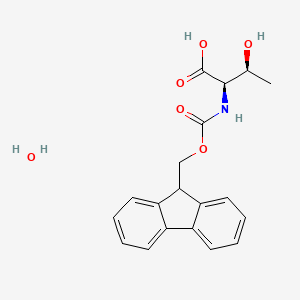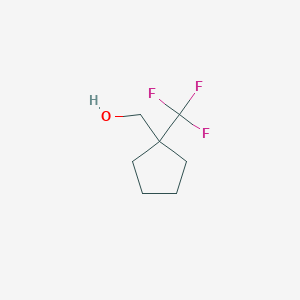
(1-(Trifluoromethyl)cyclopentyl)methanol
Übersicht
Beschreibung
(1-(Trifluoromethyl)cyclopentyl)methanol, also known as CF3-CPM, is a bicyclic alcohol with a trifluoromethyl group attached to a cyclopentane ring. It has a CAS Number of 371917-15-6 and a molecular weight of 168.16 .
Molecular Structure Analysis
The molecular formula of (1-(Trifluoromethyl)cyclopentyl)methanol is C7H11F3O .Physical And Chemical Properties Analysis
(1-(Trifluoromethyl)cyclopentyl)methanol is a liquid . Unfortunately, other physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Electrooxidation of Alcohols
The ruthenium-containing polyoxometalate molecular catalyst, {Ru4O4(OH)2(H2O)4}(γ-SiW10O36)2, has shown high efficiency in the electrocatalytic oxidation of alcohols such as ethanol and methanol, potentially including compounds like (1-(Trifluoromethyl)cyclopentyl)methanol. This process yields aldehydes and acids from alcohols, indicating its potential in energy conversion and storage applications (Liu et al., 2016).
Methanol Utilization in Microorganisms
Research on acidotolerant bacteria and fungi has revealed their role as sinks for methanol-derived carbon in soil environments. These microorganisms, including members of the Beijerinckiaceae family and yeasts like Cryptococcus and Trichosporon, can assimilate methanol, suggesting potential applications in bioremediation and carbon cycling (Morawe et al., 2017).
Hydrogen Production from Methanol
Advances in hydrogen production through methanol thermochemical conversion have been made, with copper-based and palladium-zinc alloy catalysts showing promise due to high activity and selectivity. This area of research could benefit from exploring the use of (1-(Trifluoromethyl)cyclopentyl)methanol in generating clean energy (García et al., 2021).
Methanol Metabolism Engineering
Corynebacterium glutamicum has been genetically engineered to utilize methanol, including derivatives like (1-(Trifluoromethyl)cyclopentyl)methanol, as an auxiliary carbon source. This opens new avenues for using methanol in biotechnological production processes (Witthoff et al., 2015).
Eigenschaften
IUPAC Name |
[1-(trifluoromethyl)cyclopentyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O/c8-7(9,10)6(5-11)3-1-2-4-6/h11H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMLZFAOOOZAIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801280564 | |
| Record name | 1-(Trifluoromethyl)cyclopentanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801280564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(Trifluoromethyl)cyclopentyl)methanol | |
CAS RN |
371917-15-6 | |
| Record name | 1-(Trifluoromethyl)cyclopentanemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=371917-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Trifluoromethyl)cyclopentanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801280564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




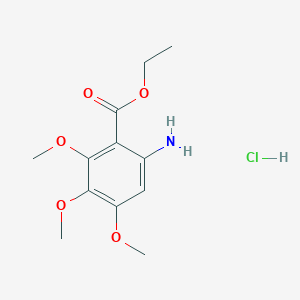

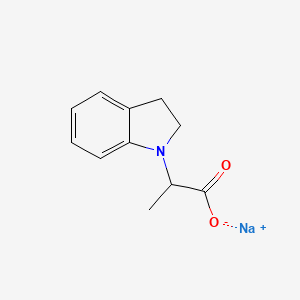
![2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-ethylbutanoic acid](/img/structure/B1445714.png)
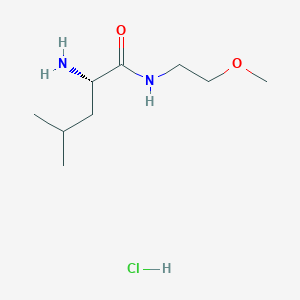
![3-(2-{4-[(4-fluoro-2-hydroxyphenyl)carbonyl]piperidin-1-yl}ethyl)-2-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1445718.png)

